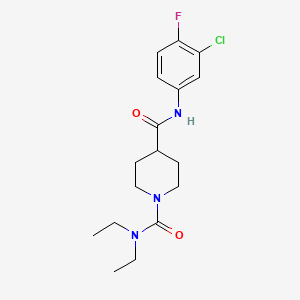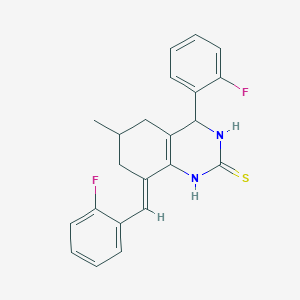
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as CFDP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the family of piperidine-based compounds and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The exact mechanism of action of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma-1 receptor agonist. By binding to the sigma-1 receptor, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may modulate intracellular calcium signaling and enhance the release of certain neurotransmitters, such as dopamine and serotonin. This could lead to the activation of various signaling pathways that may have neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the enhancement of neurotrophic factor release, and the inhibition of apoptosis. These effects may contribute to the potential therapeutic benefits of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders.
实验室实验的优点和局限性
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential neuroprotective and neuroregenerative effects. However, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the study of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more potent and selective sigma-1 receptor agonists, and the exploration of its potential use in other fields, such as cancer research. Further studies are needed to fully understand the pharmacological properties of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and its potential as a therapeutic agent.
合成方法
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process, which involves the reaction of 3-chloro-4-fluoroaniline with diethyl malonate to form the corresponding diethyl 2-(3-chloro-4-fluorophenyl) malonate. The intermediate is then cyclized with sodium ethoxide to yield N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.
科学研究应用
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Recent studies have shown that N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the modulation of neurotransmitter release, calcium signaling, and cellular survival. Sigma-1 receptor agonists have been investigated for their potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-15(19)14(18)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIOPZHFJRQKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)